molecular formula C22H23N3O3 B11006509 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone

Cat. No.: B11006509
M. Wt: 377.4 g/mol
InChI Key: YVSXTVKRROLSQL-UHFFFAOYSA-N
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Description

This compound features a benzimidazole-piperidine moiety linked via a methanone group to a 3,4-dihydro-2H-1,5-benzodioxepin ring. The benzodioxepin system, a seven-membered oxygen-containing heterocycle, may enhance solubility and pharmacokinetic properties compared to simpler aromatic systems.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone

InChI

InChI=1S/C22H23N3O3/c26-22(16-6-7-19-20(14-16)28-13-3-12-27-19)25-10-8-15(9-11-25)21-23-17-4-1-2-5-18(17)24-21/h1-2,4-7,14-15H,3,8-13H2,(H,23,24)

InChI Key

YVSXTVKRROLSQL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)OC1

Origin of Product

United States

Preparation Methods

Table 1: Spectroscopic Data for 4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanone

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 7.85 (s, 1H, benzimidazole-H), 7.12–6.98 (m, 4H, aromatic), 4.30 (t, 2H, dioxepin-OCH₂), 3.75–3.60 (m, 4H, piperidine-H), 2.90 (t, 2H, dioxepin-CH₂).
IR (KBr)1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N benzimidazole).
PXRD Peaks at 2θ = 12.5°, 15.8°, 20.3° confirm crystalline form.

Challenges and Mitigation Strategies

  • Regioselectivity in Benzimidazole Formation : Competing reactions may yield 1H- or 3H-benzimidazole isomers. Using electron-withdrawing groups (e.g., nitro) on the diamine precursor directs cyclization to the 2-position.

  • Acyl Chloride Stability : Moisture-sensitive intermediates require strict anhydrous conditions. Solvent distillation over molecular sieves and Schlenk techniques are recommended.

  • Crystallization Issues : Amorphous byproducts are addressed via solvent-antisolvent recrystallization (e.g., ethanol/water).

Scalability and Industrial Relevance

Patent WO2017191651A1 highlights the scalability of similar benzimidazole derivatives using continuous-flow reactors. Key considerations include:

  • Catalyst recycling : Fe/S and cobalt complexes are recoverable via filtration.

  • Solvent recovery : DCM and THF are distilled and reused .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives. Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound. Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or piperidine rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzimidazole and piperidine derivatives exhibit promising anticancer properties. For example, studies have shown that similar benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Antimicrobial Properties

The antimicrobial activity of compounds related to 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone has been evaluated against several bacterial strains. Studies have demonstrated that these compounds can inhibit the growth of pathogens like Mycobacterium tuberculosis, highlighting their potential as novel antibiotics . The effectiveness is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Treatment of Allergic Diseases

Patents have been filed for related compounds showcasing their utility in treating allergic diseases. These compounds act as antagonists at histamine receptors, thus alleviating symptoms associated with allergies . This mechanism is particularly relevant in the context of developing antihistamines with improved efficacy and safety profiles.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of benzimidazole derivatives, compounds similar to 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone were tested against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of piperidine derivatives against Mycobacterium tuberculosis. The study revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant strains .

ApplicationBiological ActivityReference
AnticancerInhibition of cell proliferation; apoptosis induction
AntimicrobialEffective against M. tuberculosis; low MIC values
Allergic DiseasesHistamine receptor antagonism; symptom relief

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several benzodioxepin- and methanone-containing derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Pharmacological Notes (if available) References
[Target Compound] C21H21N3O3* ~363.41 Benzimidazole-piperidine, benzodioxepin-methanone Hypothesized kinase/protease inhibition
(3,5-Dimethylpyrazol-1-yl)-[4-(pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone C23H20N6O ~396.45 Pyrazole, pyrazolopyrimidine Screened for kinase inhibition (no data)
(4-Butylphenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone C20H22O3 ~310.39 Butylphenyl, benzodioxepin Unreported bioactivity
(4-Methoxyphenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone C17H16O4 284.30 Methoxyphenyl, benzodioxepin Higher solubility due to methoxy group
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylic acid C16H14O4 270.28 Carboxylic acid substituent Improved crystallinity (mp 217–220°C)
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole C14H13NO2S 259.33 Thiazole ring Potential antimicrobial activity

*Estimated based on structural analysis.

Key Observations :

Substituent Effects on Solubility :

  • The carboxylic acid derivative () exhibits a high melting point (217–220°C), suggesting strong intermolecular interactions and crystallinity, which may reduce solubility .
  • The methoxy-substituted analog () likely has enhanced solubility compared to alkylated derivatives (e.g., butylphenyl in ) due to polarity .

Biological Activity: The benzimidazole-piperidine moiety in the target compound may confer affinity for enzymes or receptors, similar to benzimidazole-based drugs (e.g., proton pump inhibitors) .

Research Findings and Limitations

  • Crystallographic Analysis : SHELX programs () are widely used for small-molecule crystallography, suggesting that structural data for these compounds could be resolved using these tools .
  • The target compound’s bioactivity remains hypothetical, based on structural analogies.
  • Synthetic Challenges: The benzimidazole-piperidine linkage may introduce steric hindrance, complicating synthesis compared to simpler aryl-methanone derivatives .

Notes

  • Direct comparative pharmacological or pharmacokinetic studies are absent in the provided evidence. Conclusions are inferred from structural and physicochemical trends.
  • Further studies should focus on synthesizing the target compound and evaluating its binding affinity, solubility, and metabolic stability relative to analogs.

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone represents a novel class of benzimidazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure that integrates a benzimidazole moiety with a piperidine ring and a benzodioxepin component.

Molecular Formula

C21H23N3O2C_{21}H_{23}N_{3}O_{2}

Biological Activity Overview

Benzimidazole derivatives are known for their significant bioactivity, which includes:

  • Anticancer Activity : Studies have shown that benzimidazole derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to the target compound have demonstrated activity against K562S (IMA-sensitive) and K562R (IMA-resistant) cells, leading to apoptosis through caspase activation and modulation of gene expression related to apoptosis .
  • Antimicrobial Properties : Benzimidazole scaffolds exhibit broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of benzimidazole derivatives is primarily attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymes : Many benzimidazole compounds act as enzyme inhibitors, particularly in pathways associated with cell proliferation and survival.
  • Receptor Modulation : These compounds often modulate receptor activities, including serotonin receptors (5-HT4), which are implicated in various physiological processes .
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase enzymes is a critical mechanism by which these compounds exert anticancer effects .

Anticancer Studies

Recent research has focused on the anticancer potential of benzimidazole derivatives. A study involving similar compounds indicated significant cytotoxicity in leukemia cell lines (K562S and K562R). The assessment employed MTT assays for cell viability and flow cytometry for apoptosis detection, revealing that the compounds could effectively trigger apoptotic pathways .

Antimicrobial Activity Assessment

A comprehensive review highlighted the antimicrobial efficacy of benzimidazole derivatives against various pathogens. For example, certain derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating notable Minimum Inhibitory Concentration (MIC) values that suggest strong antibacterial properties .

Data Table: Biological Activities of Benzimidazole Derivatives

Activity TypeExample CompoundTarget Organism/Cell LineObserved EffectReference
Anticancer4-(1H-benzimidazol-2-yl)piperidin-1-yl derivativeK562S/K562RInduced apoptosis
AntimicrobialIndole-based benzimidazoleS. aureus, E. coliSignificant antibacterial activity
Enzyme InhibitionVarious benzimidazolesVariousEnzyme inhibition

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

  • Methodological Answer : Synthesis typically involves coupling the benzimidazole-piperidine moiety with the benzodioxepin carbonyl group. Key steps include:
  • Acylation : Use activating agents like HATU or DCC to facilitate amide bond formation between intermediates .
  • Heterocyclic Ring Formation : Optimize benzimidazole synthesis via cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., HCl/EtOH) .
  • Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (e.g., methanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments and carbon frameworks. Pay attention to coupling patterns in the benzodioxepin ring (e.g., diastereotopic protons) .
  • X-Ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., DCM/hexane). Refine structures using SHELXL, ensuring R-factor < 0.05 and validation via CCDC deposition .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor-binding interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or kinases). Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G* basis set) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD, hydrogen bonding, and binding free energies (MM/PBSA) .
  • Validation : Cross-reference computational results with experimental SAR data from analogous benzimidazole derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC50_{50} values for kinase inhibition) and assess heterogeneity via Cochrane’s Q-test. Adjust for batch effects or assay variability .
  • Dose-Response Reassessment : Reproduce conflicting assays under standardized conditions (e.g., ATP concentration in kinase assays). Use Hill slope analysis to identify cooperative effects .
  • Epistatic Analysis : Investigate off-target interactions via proteome-wide profiling (e.g., KINOMEscan) to rule out secondary targets .

Q. How to design a robust experimental framework for studying metabolic stability?

  • Methodological Answer :
  • In Vitro Assays : Use human liver microsomes (HLM) or hepatocytes with NADPH cofactors. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint_{\text{int}}) .
  • CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. Apply Michaelis-Menten kinetics to determine Ki_i values .
  • In Vivo Correlation : Administer radiolabeled compound to rodent models and analyze plasma/tissue distribution via scintillation counting .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity?

  • Methodological Answer :
  • Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (GraphPad Prism). Report EC50_{50} with 95% confidence intervals .
  • Synergy Analysis : For combination studies, apply the Chou-Talalay method to calculate Combination Index (CI) values .
  • Outlier Handling : Use Grubbs’ test to identify and exclude outliers, ensuring n ≥ 3 biological replicates .

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